5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
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Overview
Description
5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a heterocyclic aromatic organic compound, and is modified with cyclohexyl, diethylamino, and sulfanyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the pyrimidinone core and subsequent functionalization. The key steps may include:
Formation of the Pyrimidinone Core: This can be achieved through a condensation reaction between appropriate precursors, such as a β-keto ester and a guanidine derivative.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.
Diethylaminoethylsulfanyl Group Addition: This step involves the nucleophilic substitution of a suitable leaving group with diethylaminoethylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine derivative.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to enzymes or receptors, while the sulfanyl group can participate in redox reactions. The pyrimidinone core may interact with nucleic acids or proteins, affecting their function and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one
- 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrobromide
Uniqueness
Compared to similar compounds, 5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride may exhibit unique properties due to the specific combination of functional groups and the hydrochloride salt form. These features can influence its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-cyclohexyl-2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S.ClH/c1-3-19(4-2)10-11-22-16-17-14(20)13(15(21)18-16)12-8-6-5-7-9-12;/h12H,3-11H2,1-2H3,(H2,17,18,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTTVELUTGTVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=C(C(=O)N1)C2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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